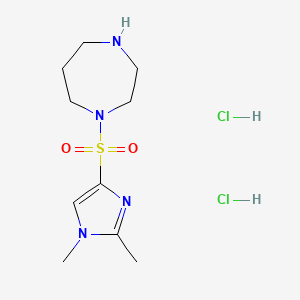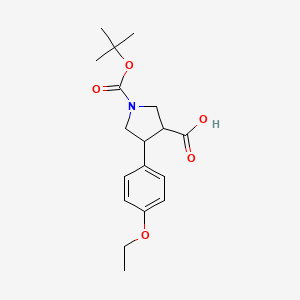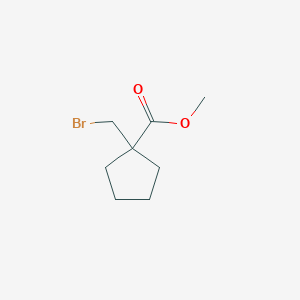
1-Amino-4-ethoxypyrrolidin-3-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 1-Amino-4-ethoxypyrrolidin-3-ol often involves the use of pyrrolidine, a five-membered ring with nitrogen heterocycles . The synthesis can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrrolidine ring, which is a five-membered ring with nitrogen heterocycles . The structure of this compound can be analyzed using various tools such as single-crystal X-ray diffraction (SC-XRD) analysis and microcrystal electron diffraction method (MicroED) .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates, which are often involved in synthetic transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this compound can be influenced by factors such as its molecular weight, hydrophobicity, hydrogen bonding, and charge distribution . These properties can impact the compound’s solubility, permeability, and other absorption, distribution, metabolism, elimination, and toxicological (ADMET) properties .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
A novel approach for the asymmetric synthesis of syn/anti-1,3-amino alcohols using proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes was developed. This method facilitated the short synthesis of bioactive molecules, demonstrating the utility of "1-Amino-4-ethoxypyrrolidin-3-ol" in producing complex, biologically active compounds (Jha, Kondekar, & Kumar, 2010).
Synthesis of Pyrrolidine Derivatives
Research has also focused on the efficient synthesis of 3-ethoxypyrrolidine-2,5-diones and related derivatives from β-cyanocarboxylic acids, showcasing a direct cyclization method that yields these compounds in good yields. This process highlights the potential of "this compound" in generating structurally diverse pyrrolidine derivatives, which could have applications in drug development and other areas of chemical research (Zanatta et al., 2012).
Asymmetric Synthesis of Cyanopyrroles
Another study presented an asymmetric synthesis of 2-substituted 3-amino-4-cyanopyrroles, indicating the relevance of "this compound" in constructing cyanopyrrole derivatives through a two-step procedure involving nucleophilic vinylic substitution followed by Thorpe-Ziegler cyclization. Cyanopyrrole derivatives are notable for their antibacterial, antiviral, and anticonvulsant activities, thus underscoring the compound's significance in synthesizing pharmacologically relevant structures (Botsi et al., 2008).
Development of Fluorescent Sensors
The compound's derivatives have been explored for their application in developing fluorescent sensors for metal ions, with one study detailing a turn-on ESIPT-based fluorescent sensor for aluminum ion detection. This research not only expands on the chemical versatility of "this compound" but also its potential in creating sensitive detection tools for environmental and biological applications (Yadav & Singh, 2018).
Antitumor Agents
A series of studies have investigated the synthesis and structure-activity relationships of novel compounds derived from "this compound" for their antitumor activity. These compounds have shown promise in inhibiting tumor cell proliferation, demonstrating the compound's potential in contributing to the development of new antitumor agents (Tomita et al., 2002).
Safety and Hazards
The safety and hazards associated with a compound like 1-Amino-4-ethoxypyrrolidin-3-ol would depend on its specific physical and chemical properties. Chemical hazards and toxic substances can pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .
Direcciones Futuras
The future directions for research on a compound like 1-Amino-4-ethoxypyrrolidin-3-ol could involve further exploration of its potential applications in various fields. For instance, the pyrrolidine ring, which is likely a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Therefore, future research could focus on designing new pyrrolidine compounds with different biological profiles .
Mecanismo De Acción
Target of action
Compounds like “1-Amino-4-ethoxypyrrolidin-3-ol” often target specific proteins or enzymes in the body. The exact target would depend on the specific structure and functional groups of the compound. For example, pyrrolidine derivatives have been found in many biologically active compounds and are known to bind with high affinity to multiple receptors .
Propiedades
IUPAC Name |
1-amino-4-ethoxypyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-2-10-6-4-8(7)3-5(6)9/h5-6,9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZQLBDNZIDTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B1477955.png)
![methyl [5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B1477956.png)




amino}propanoate](/img/structure/B1477962.png)







